molecular formula C15H21NO B14796967 rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine

rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine

Cat. No.: B14796967
M. Wt: 231.33 g/mol
InChI Key: KBNSNNVRGZSELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine: is a complex organic compound characterized by its unique structure, which includes a pyrano-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or rhodium, may be used to facilitate these reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions: rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the saturation of the ring systems.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium or rhodium catalysts.

    Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its chemical properties may enhance the performance of these materials in various applications .

Mechanism of Action

The mechanism of action of rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine is unique due to its specific ring system and the presence of a phenylmethyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

6-benzyl-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-15-14(12-16)7-4-10-17-15/h1-3,5-6,14-15H,4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNSNNVRGZSELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCC2OC1)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.